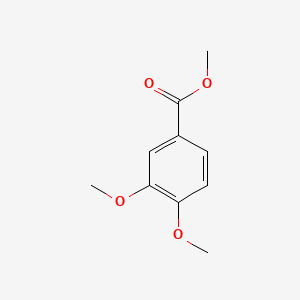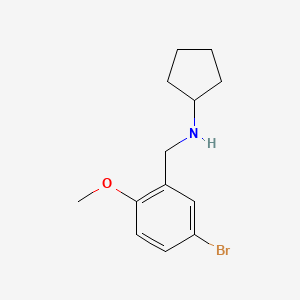![molecular formula C7H4N4 B1581683 ピラゾロ[1,5-a]ピリミジン-3-カルボニトリル CAS No. 25939-87-1](/img/structure/B1581683.png)
ピラゾロ[1,5-a]ピリミジン-3-カルボニトリル
概要
説明
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a nitrile group at the third position. The unique structure of pyrazolo[1,5-a]pyrimidine-3-carbonitrile endows it with a variety of biological activities, making it a valuable scaffold for drug development .
科学的研究の応用
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an antimicrobial, antitumor, and anti-inflammatory agent
Industry: It is used in the development of fluorescent probes and sensors due to its photophysical properties.
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been identified as a potent antimicrobial agent . The primary targets of this compound are various types of bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . These bacteria are responsible for a range of infections in humans, and the ability of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile to inhibit their growth makes it a valuable tool in the fight against bacterial diseases.
Biochemical Pathways
By disrupting these pathways, Pyrazolo[1,5-a]pyrimidine-3-carbonitrile prevents the bacteria from growing and dividing, ultimately leading to their death .
Result of Action
The primary result of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile’s action is the inhibition of bacterial growth . By targeting and disrupting essential bacterial processes, this compound prevents the bacteria from proliferating. This can help to control the spread of bacterial infections and reduce the severity of symptoms in infected individuals.
Action Environment
The efficacy and stability of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be influenced by various environmental factors. For instance, certain conditions, such as temperature and pH, can impact the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or ions, could potentially interact with Pyrazolo[1,5-a]pyrimidine-3-carbonitrile and affect its antimicrobial action. Understanding these environmental influences is crucial for optimizing the use of this compound in antimicrobial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve the use of deep eutectic solvents, which provide a benign environment, high yield, and simple work-up procedures .
Industrial Production Methods: Industrial production of pyrazolo[1,5-a]pyrimidine-3-carbonitrile may involve scalable synthetic methodologies that ensure high purity and yield. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The process typically includes steps such as cyclocondensation, purification, and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, while reduction can yield pyrazolo[1,5-a]pyrimidine-3-methylamine .
類似化合物との比較
Zaleplon: A sedative/hypnotic drug with a similar pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a pyrazolo[1,5-a]pyrimidine structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its nitrile group at the third position, which can participate in various chemical reactions, enhancing its versatility in drug design and development. Its ability to interact with multiple molecular targets also sets it apart from other similar compounds .
特性
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHORVAOECWFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356058 | |
| Record name | pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25939-87-1 | |
| Record name | pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)
![4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1581607.png)







